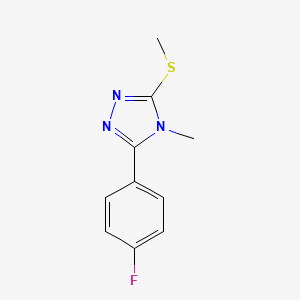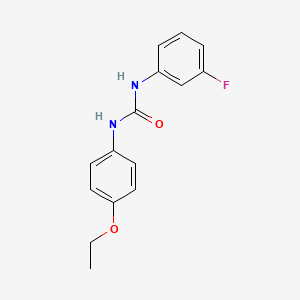![molecular formula C18H17NO5 B6614221 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid CAS No. 136083-72-2](/img/structure/B6614221.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid
概要
説明
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.
作用機序
Target of Action
Fmoc-DL-serine, also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid or Fmoc-Ser-OH HO, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-DL-serine is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-DL-serine plays a crucial role in the biochemical pathway of peptide synthesis . It is particularly important in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
It’s worth noting that the fmoc group is completely stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Result of Action
The primary result of Fmoc-DL-serine’s action is the protection of the amine group during peptide synthesis, allowing for the successful assembly of peptides . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-DL-serine is highly dependent on the environment in which it is used. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this purpose . The reaction conditions, including temperature and pH, can also influence the efficacy of Fmoc-DL-serine as a protecting group .
生化学分析
Biochemical Properties
Fmoc-DL-serine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is introduced to the amino group of serine, protecting it from unwanted reactions during peptide bond formation. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as serine proteases and transferases. These interactions are primarily based on the ability of Fmoc-DL-serine to act as a substrate or inhibitor, depending on the context of the reaction .
Cellular Effects
The effects of Fmoc-DL-serine on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Fmoc-DL-serine can affect the activity of serine-dependent enzymes, leading to alterations in metabolic pathways and gene expression profiles. This modulation can impact various cellular processes, including protein synthesis, cell growth, and differentiation .
Molecular Mechanism
At the molecular level, Fmoc-DL-serine exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides steric hindrance and electronic effects that can inhibit or activate enzymes. For example, the binding of Fmoc-DL-serine to serine proteases can inhibit their activity by blocking the active site. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-DL-serine can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that Fmoc-DL-serine can have sustained effects on cellular function, particularly in in vitro settings where it is used for extended periods .
Dosage Effects in Animal Models
The effects of Fmoc-DL-serine vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and cellular function without causing significant toxicity. At high doses, Fmoc-DL-serine can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. These adverse effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
Fmoc-DL-serine is involved in several metabolic pathways, including those related to amino acid synthesis and degradation. The compound interacts with enzymes such as serine hydroxymethyltransferase and phosphoglycerate dehydrogenase, which play roles in serine metabolism. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Fmoc-DL-serine is transported and distributed through specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of Fmoc-DL-serine can also affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Fmoc-DL-serine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can participate in localized biochemical reactions. This localization is crucial for the compound’s activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid typically involves the protection of the amino group of serine with the Fmoc group. This can be achieved through the reaction of serine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Oxidation: Oxidizing agents like PCC or DMP.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides or longer amino acid chains.
Oxidation: Carbonyl derivatives.
Reduction: Methylene derivatives.
科学的研究の応用
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For the attachment of peptides to other biomolecules or surfaces.
Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
類似化合物との比較
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid
Uniqueness
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and an Fmoc-protected amino group. This dual functionality allows for versatile applications in peptide synthesis and bioconjugation, making it a valuable tool in chemical biology and medicinal chemistry .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B6614195.png)


![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)



